GDP-L-fucose (disodium)
Description
Fundamental Role as a Nucleotide Sugar Donor
The primary function of GDP-L-fucose is to serve as the universal activated donor of L-fucose for a family of enzymes known as fucosyltransferases (FUTs). biosynth.compnas.orgbiolog.de In this role, GDP-L-fucose provides the fucosyl moiety that is transferred to various acceptor molecules, including glycoproteins, glycolipids, and oligosaccharides. basys2.canih.gov This transfer reaction, termed fucosylation, is a critical type of glycosylation. The energy required for the formation of the glycosidic bond comes from the hydrolysis of the high-energy phosphate (B84403) bond in GDP-L-fucose, releasing GDP as a byproduct. biosynth.com
Fucosylation is catalyzed by at least 13 identified fucosyltransferases in the human genome, which create α-1,2, α-1,3, α-1-4, and α-1-6 linkages of fucose to other sugars, as well as direct linkages to polypeptide chains. nih.govbiosynth.com The availability of GDP-L-fucose is a key determinant for these enzymatic reactions to occur. aacrjournals.org The synthesis of GDP-L-fucose itself is a tightly regulated process, ensuring a sufficient supply for cellular needs. researchgate.net
Significance in Cellular Glycosylation Pathways
GDP-L-fucose is synthesized in the cytoplasm of mammalian cells through two main pathways: the de novo pathway and the salvage pathway. nih.govoup.com
The de novo pathway: This is the primary route for GDP-L-fucose synthesis. aacrjournals.orgoup.com It starts with GDP-D-mannose, which is converted to GDP-4-keto-6-deoxymannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). Subsequently, the dual-function enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as FX protein or TSTA3) catalyzes the conversion of this intermediate into the final product, GDP-L-fucose. researchgate.netoup.comembopress.org Studies in knockout mice have shown that this pathway is essential for cellular fucosylation. aacrjournals.org
The salvage pathway: This alternative route utilizes free L-fucose obtained from the diet or from the breakdown of glycoconjugates within the cell's lysosomes. oup.comembopress.org The free fucose is first phosphorylated by fucokinase (FCSK) to form L-fucose-1-phosphate. nih.govembopress.org Then, GDP-L-fucose pyrophosphorylase (Fpgt) catalyzes the reaction of L-fucose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose. hmdb.canih.gov While considered the minor pathway, it can become significant, for instance, in therapeutic contexts where L-fucose is administered as a supplement. oup.comembopress.org
Once synthesized in the cytosol, GDP-L-fucose must be transported into the lumen of the Golgi apparatus and, in some cases, the endoplasmic reticulum, where most fucosylation reactions take place. nih.govnih.govfrontiersin.org This transport is mediated by a specific GDP-fucose transporter, a protein encoded by the SLC35C1 gene. nih.govfrontiersin.org A deficiency in this transporter leads to a rare genetic disorder known as Leukocyte Adhesion Deficiency Type II (LAD II), which is characterized by the absence of fucosylated glycans and results in severe immunodeficiency and developmental problems. researchgate.net
The fucosylated structures created using GDP-L-fucose are integral to a multitude of biological processes. For example, the sialyl Lewis X (sLeˣ) antigen, a fucosylated glycan, is a crucial ligand for selectins, mediating the adhesion of leukocytes to endothelial cells during inflammation. pnas.orgontosight.aihelsinki.fi Fucosylation is also involved in determining ABO blood group antigens, modulating Notch signaling pathways, and has been implicated in cancer progression and host-microbe interactions. nih.govontosight.aioup.com The level of intracellular GDP-L-fucose can directly influence the extent of fucosylation, making its biosynthesis a critical control point in these vital cellular events. aacrjournals.org
Structure
2D Structure
Properties
Molecular Formula |
C16H23N5Na2O15P2 |
|---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
disodium;[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8-,9+,10?,11-,14+,15+;;/m0../s1 |
InChI Key |
BUWGXAMQXMUESR-HFCJURAGSA-L |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gdp L Fucose
De Novo Biosynthetic Pathway
The de novo pathway is the principal source of GDP-L-fucose in mammalian cells, estimated to contribute over 90% of the total cellular pool. nih.govresearchgate.net This pathway synthesizes GDP-L-fucose from Guanosine (B1672433) diphosphate-D-mannose (GDP-D-mannose). ontosight.airesearchgate.net
Precursors and Intermediate Metabolites
The primary precursor for the de novo synthesis of GDP-L-fucose is GDP-D-mannose . medchemexpress.comflybase.org This nucleotide sugar itself is synthesized in the cytosol from D-mannose, which is primarily derived from glucose through a series of enzymatic reactions. flybase.orgresearchgate.net The central intermediate metabolite in this pathway is GDP-4-keto-6-deoxy-D-mannose , an unstable compound that serves as the crucial branching point for the synthesis of several deoxyhexoses. nih.govontosight.ai
Enzymatic Cascade and Key Enzymes
The conversion of GDP-D-mannose to GDP-L-fucose is accomplished through a two-enzyme cascade in mammals. researchgate.netnih.gov
The first and rate-limiting step is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD), also known as GMDS. ebi.ac.ukpdbj.org This enzyme converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. ontosight.aiebi.ac.uk The reaction mechanism involves the oxidation of the C4 hydroxyl group of the mannose moiety, followed by dehydration to create a 4-keto-5,6-ene intermediate, and finally, a reduction at C6 to yield the final product. nih.gov GMD belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. ontosight.ai
The second and final step is carried out by a bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase, also referred to as FX protein in humans or WcaG in E. coli. oup.comdrugbank.com This enzyme catalyzes two sequential reactions:
3,5-Epimerization: It first epimerizes the intermediate GDP-4-keto-6-deoxy-D-mannose at positions C3 and C5, converting it to GDP-4-keto-6-deoxy-L-galactose. researchgate.netresearchgate.net
4-Reductase: Subsequently, using NADPH as a cofactor, it reduces the keto group at C4 to a hydroxyl group, yielding the final product, GDP-L-fucose. oup.comresearchgate.net
This dual-activity enzyme ensures the efficient conversion of the unstable intermediate into the stable end product. researchgate.net
| Enzyme | Abbreviation(s) | Substrate | Product | Function |
|---|---|---|---|---|
| GDP-D-Mannose 4,6-Dehydratase | GMD, GMDS | GDP-D-Mannose | GDP-4-keto-6-deoxy-D-mannose | Catalyzes the initial, rate-limiting dehydration step. ebi.ac.uk |
| GDP-4-Keto-6-Deoxy-D-Mannose 3,5-Epimerase-4-Reductase | FX, WcaG, TSTA3 | GDP-4-keto-6-deoxy-D-mannose | GDP-L-Fucose | Performs sequential epimerization and NADPH-dependent reduction. oup.comresearchgate.net |
Regulatory Mechanisms of De Novo Synthesis
The de novo pathway is tightly regulated to maintain appropriate cellular levels of GDP-L-fucose. The primary regulatory mechanism is feedback inhibition . ontosight.ai The final product of the pathway, GDP-L-fucose, acts as an allosteric inhibitor of the first enzyme, GMD. oup.comnih.gov This inhibition effectively shuts down the synthetic pathway when sufficient GDP-L-fucose has been produced, preventing its overaccumulation. oup.comrupress.org Studies have shown that this feedback inhibition is a critical mechanism for controlling cellular fucosylation levels. nih.govrupress.org For instance, in vitro enzymatic assays have demonstrated that the presence of GDP-L-fucose significantly reduces the activity of GMD. oup.comnih.gov
Salvage Pathway for GDP-L-Fucose Synthesis
The salvage pathway consists of a two-step enzymatic process:
L-fucokinase (FUK) : This enzyme first phosphorylates free L-fucose at the C1 position, using ATP as the phosphate (B84403) donor, to produce L-fucose-1-phosphate. plos.orgoup.com
GDP-L-fucose pyrophosphorylase (FPGT/GFPP) : This enzyme then catalyzes the reaction between L-fucose-1-phosphate and guanosine triphosphate (GTP) to generate GDP-L-fucose and pyrophosphate. nih.govplos.org
In some organisms, such as Arabidopsis and certain bacteria, these two enzymatic activities are combined in a single bifunctional protein. jst.go.jpuniprot.org Though the de novo and salvage pathways were historically considered independent, recent research suggests an interplay between them, where the activity of one can influence the other. nih.govplos.org
| Enzyme | Abbreviation(s) | Reaction Catalyzed |
|---|---|---|
| L-fucokinase | FUK, FCSK | L-fucose + ATP → L-fucose-1-phosphate + ADP oup.com |
| GDP-L-fucose pyrophosphorylase | FPGT, GFPP | L-fucose-1-phosphate + GTP → GDP-L-fucose + PPi plos.org |
Precursors (e.g., Free L-Fucose)
The salvage pathway for GDP-L-fucose biosynthesis utilizes free L-fucose as its primary precursor. nih.govoup.comnih.govresearchgate.net This free fucose can be sourced from both the extracellular environment and from the intracellular degradation of fucosylated glycoproteins and glycolipids within lysosomes. oup.comresearchgate.netoup.com For effective utilization in the salvage pathway, L-fucose must be in its β-anomeric form. nih.govnih.gov The α-anomer of L-fucose, which is often released during glycan degradation, is converted to the β-anomer by the enzyme fucose mutarotase. nih.gov
Enzymatic Steps and Associated Enzymes
The conversion of free L-fucose into GDP-L-fucose via the salvage pathway is a two-step enzymatic process. plos.orgresearchgate.net
L-Fucokinase (Fuk/FCSK)
The first step is the phosphorylation of L-fucose, catalyzed by the enzyme L-fucokinase (Fuk or FCSK). nih.govoup.comscbt.com This enzyme specifically acts on β-L-fucose, utilizing adenosine (B11128) triphosphate (ATP) as the phosphate donor to produce β-L-fucose-1-phosphate and adenosine diphosphate (B83284) (ADP). nih.govwikipedia.orgnih.gov L-fucokinase activity is widely distributed across various tissues in mammals. wikipedia.org
GDP-L-Fucose Pyrophosphorylase (Fpgt/FKP)
The second and final step of the salvage pathway is the conversion of L-fucose-1-phosphate to GDP-L-fucose. This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (Fpgt or FKP), which utilizes guanosine triphosphate (GTP) as the source of the guanosine diphosphate (GDP) moiety. hmdb.cabasys2.canih.govoup.comnih.govebi.ac.uk In some organisms, like Bacteroides fragilis, L-fucokinase and GDP-L-fucose pyrophosphorylase activities are carried out by a single bifunctional enzyme. nih.govebi.ac.ukuniprot.org
Comparative Analysis of De Novo and Salvage Pathway Contributions to GDP-L-Fucose Pool
The de novo and salvage pathways work in concert to maintain the cellular pool of GDP-L-fucose, though their relative contributions are not equal.
The de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, is considered the major contributor, responsible for producing approximately 90% of the total cellular GDP-L-fucose. nih.govresearchgate.netrupress.orgnih.gov This pathway is a three-step process involving the enzymes GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3 or FX protein). nih.govresearchgate.netoup.complos.orgnih.govresearchgate.netontosight.ai
The salvage pathway, which recycles free L-fucose, accounts for the remaining 10% of the GDP-L-fucose pool. nih.govrupress.orgnih.gov Despite being the minor pathway, the salvage pathway is crucial for reutilizing fucose from degraded glycans and can be influenced by the availability of extracellular fucose. oup.comrupress.org
Recent research indicates a mutual regulatory relationship between the two pathways. nih.govnih.govdntb.gov.ua For instance, the level of fucokinase (a salvage pathway enzyme) can be elevated in cells lacking the TSTA3 enzyme from the de novo pathway, particularly when supplemented with fucose. nih.gov Conversely, the level of TSTA3 has been observed to increase in cells deficient in the salvage pathway enzyme, fucokinase. nih.gov Furthermore, GDP-fucose produced via the de novo pathway can be suppressed by the presence of extracellular fucose, which fuels the salvage pathway, suggesting a feedback inhibition mechanism where GDP-fucose inhibits the GMDS enzyme of the de novo pathway. rupress.org
| Pathway | Primary Substrate | Key Enzymes | Estimated Contribution to GDP-L-Fucose Pool |
|---|---|---|---|
| De Novo | GDP-Mannose | GDP-mannose 4,6-dehydratase (GMDS), GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3/FX) | ~90% |
| Salvage | Free L-Fucose | L-Fucokinase (Fuk/FCSK), GDP-L-fucose pyrophosphorylase (Fpgt/FKP) | ~10% |
Transport and Subcellular Trafficking of Gdp L Fucose
Mechanisms of Cytosolic-to-Golgi Lumen Translocation
The translocation of GDP-L-fucose from the cytosol into the Golgi lumen is a critical step for the fucosylation of proteins and lipids. This process is not passive; the Golgi membrane is impermeable to nucleotide sugars. Instead, it is mediated by specific nucleotide sugar transporters (NSTs) embedded in the Golgi membrane.
Research has identified that the primary mechanism for GDP-L-fucose transport is an antiport system. In this system, a molecule of GDP-L-fucose is actively transported from the cytosol into the Golgi lumen in exchange for a guanosine (B1672433) monophosphate (GMP) molecule moving in the opposite direction. This ensures a continuous supply of the substrate for fucosyltransferases while removing the byproduct of the fucosylation reaction (GDP, which is converted to GMP) from the lumen. While the Golgi is the primary site for the fucosylation of N- and O-glycans, evidence also points to the existence of transport mechanisms that deliver GDP-fucose to the ER for specific modifications, such as the O-fucosylation of Notch receptors.
Characterization of GDP-Fucose Transporters (e.g., FUCT1/SLC35C1, SLC35C2)
Two key proteins have been identified and characterized for their roles in transporting GDP-fucose into the secretory pathway: Solute Carrier Family 35 Member C1 (SLC35C1) and Member C2 (SLC35C2).
SLC35C1 , also known as GDP-fucose transporter 1 (FUCT1), is the principal transporter responsible for moving GDP-fucose into the Golgi apparatus. It is a highly hydrophobic protein featuring multiple transmembrane domains, consistent with its function as a membrane transporter. Cellular localization studies have placed SLC35C1 predominantly in the medial- and trans-Golgi cisternae. Its critical role is underscored by the fact that mutations in the SLC35C1 gene are the direct cause of a rare genetic disorder known as Congenital Disorder of Glycosylation, Type IIc (CDG-IIc), or Leukocyte Adhesion Deficiency, Type II (LAD II).
SLC35C2 is another member of the same solute carrier family and is considered a second potential GDP-fucose transporter. Its localization differs from SLC35C1, as it is found primarily in the cis-Golgi network and the ER-Golgi intermediate compartment (ERGIC). Studies involving the overexpression of SLC35C2 have shown that it can compete with SLC35C1, and it has been specifically implicated in enhancing the O-fucosylation of the Notch1 receptor, which occurs in the ER. The precise and complete function of SLC35C2 is still under investigation, but it may act as a specialized transporter for the ER or as a modulator of fucosylation that works in concert with SLC35C1. Interestingly, some level of GDP-fucose transport persists even in the absence of both SLC35C1 and SLC35C2, suggesting that other, as-yet-unidentified, transport mechanisms may exist.
| Transporter | Alternate Name | Primary Subcellular Localization | Proposed Function | Associated Disease |
|---|---|---|---|---|
| SLC35C1 | FUCT1 | Medial- and trans-Golgi | Major transporter of GDP-fucose from cytosol into the Golgi lumen. | Congenital Disorder of Glycosylation, Type IIc (CDG-IIc) / Leukocyte Adhesion Deficiency, Type II (LAD II). |
| SLC35C2 | N/A | cis-Golgi network, ERGIC | Potential secondary GDP-fucose transporter; enhances O-fucosylation of Notch receptors in the ER. | Not directly linked to a specific disease, but contributes to optimal Notch signaling. |
Impact of Transporter Deficiency on Cellular Fucosylation
The functional impairment of GDP-fucose transporters has profound consequences for cellular fucosylation and organismal health. A deficiency in SLC35C1, the primary Golgi transporter, leads to a systemic failure to fucosylate glycoproteins and glycolipids.
This condition, CDG-IIc/LAD II, is characterized by a global hypofucosylation. The lack of fucosylated glycans on the cell surface disrupts numerous biological processes. One of the most critical consequences is the inability to synthesize sialyl-Lewis X and related structures on immune cells. These structures are essential ligands for selectin proteins on endothelial cells, and their absence severely impairs the ability of leukocytes to adhere to blood vessel walls and migrate to sites of infection. This leads to the clinical manifestations of LAD II, including recurrent bacterial infections and persistently high white blood cell counts (leukocytosis).
Beyond the immune system, the lack of fucosylation affects development, leading to severe growth and intellectual disabilities. Patients with this disorder also exhibit the rare Bombay (hh) blood phenotype, as fucose is required to create the H antigen, a precursor to the A and B blood group antigens.
Interestingly, studies on cells from patients and on mouse models deficient in Slc35c1 have shown that a low level of fucosylation can still occur. This residual activity suggests the presence of an alternative, SLC35C1-independent transport route. This alternative pathway appears to preferentially utilize GDP-fucose synthesized via the salvage pathway. While this secondary transport mechanism is not efficient enough for normal function, its activity can be boosted by administering high doses of L-fucose. This therapeutic approach increases the cytosolic concentration of GDP-fucose, forcing more of the substrate through the alternative pathway and partially restoring fucosylation in patients.
| Level | Impact of Deficiency | Key Findings |
|---|---|---|
| Molecular | Impaired GDP-fucose import into the Golgi | Leads to a global reduction of fucosylated glycans (hypofucosylation). |
| Cellular | Inability to synthesize selectin ligands (e.g., sialyl-Lewis X) | Leukocytes cannot adhere to and roll on endothelial cells, impairing immune response. Results in the Bombay blood phenotype due to lack of H antigen synthesis. |
| Clinical | Leukocyte Adhesion Deficiency, Type II (LAD II) / Congenital Disorder of Glycosylation, Type IIc (CDG-IIc) | Symptoms include recurrent infections, leukocytosis, severe growth retardation, and profound intellectual disability. |
| Therapeutic Implication | Partial restoration of fucosylation is possible | High-dose oral L-fucose supplementation can increase substrate for an alternative transport pathway, improving the immune deficiency. |
Enzymatic Utilization in Glycan Fucosylation
Fucosyltransferases (FUTs) as Glycosyltransferases
Fucosyltransferases (FUTs) are a class of glycosyltransferases that catalyze the transfer of an L-fucose residue from GDP-L-fucose to various acceptor substrates, including glycoproteins, glycolipids, and oligosaccharides. mdpi.com These enzymes are predominantly located in the Golgi apparatus, where most glycan modifications occur, although O-fucosyltransferases are found in the endoplasmic reticulum. mdpi.comwikipedia.org The addition of fucose by FUTs is highly specific, influencing the final structure and function of the resulting glycoconjugate.
FUTs are classified based on the specific glycosidic linkage they create between the fucose moiety and the acceptor substrate. mdpi.com This classification reflects their distinct roles in building complex glycan structures. In mammals, 13 FUTs have been identified and are categorized into four main groups. mdpi.com
α-1,2-Fucosyltransferases: These enzymes, including FUT1 and FUT2, attach fucose to a galactose (Gal) residue in an α-1,2 linkage. They are crucial for the synthesis of the H antigen, the precursor for the ABO blood group antigens. frontiersin.org
α-1,3/α-1,4-Fucosyltransferases: This group includes FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9. They transfer fucose to an N-acetylglucosamine (GlcNAc) residue in either an α-1,3 or α-1,4 linkage. These enzymes are responsible for synthesizing important glycan epitopes like Lewis X and sialyl Lewis X, which are involved in cell adhesion processes. wikipedia.orgoup.com
α-1,6-Fucosyltransferase: In mammals, FUT8 is the sole enzyme responsible for creating the α-1,6 linkage. mdpi.comwikipedia.org It specifically catalyzes the transfer of fucose to the innermost GlcNAc residue of the N-glycan core, a modification known as core fucosylation. acs.orgjcancer.org
O-Fucosyltransferases (POFUTs): Unlike the other FUTs that act on glycan chains, POFUTs transfer fucose directly to serine or threonine residues on proteins within specific domains, such as Epidermal Growth Factor (EGF) repeats. mdpi.comnih.gov
Below is an interactive data table summarizing the major classes of mammalian fucosyltransferases.
| Classification | Representative Enzymes | Linkage Formed | Typical Acceptor Substrate | Key Biological Role |
| α-1,2-FUTs | FUT1, FUT2 | α-1,2 | Galactose (Gal) | Synthesis of H antigen (ABO blood group precursor) frontiersin.org |
| α-1,3/α-1,4-FUTs | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | α-1,3 or α-1,4 | N-acetylglucosamine (GlcNAc) | Synthesis of Lewis and sialyl Lewis antigens wikipedia.org |
| α-1,6-FUT | FUT8 | α-1,6 | Core N-acetylglucosamine (GlcNAc) of N-glycans | Core fucosylation of N-glycans acs.orgjcancer.org |
| O-FUTs | POFUT1, POFUT2 | O-linkage | Serine/Threonine residues in specific protein domains | Protein folding and signaling (e.g., Notch pathway) mdpi.comnih.gov |
The catalytic activity of FUTs depends on their ability to recognize both the donor substrate, GDP-L-fucose, and a specific acceptor glycan or protein. Structural and kinetic studies have provided insights into these mechanisms.
Substrate Recognition: FUTs possess distinct binding sites for the donor and acceptor molecules. The recognition of GDP-L-fucose involves conserved structural motifs. nih.gov For instance, crystal structures of FUT8 reveal that prior binding of GDP-L-fucose is required for the optimal recognition of N-glycan acceptors. nih.govku.dk The enzyme recognizes specific features of the acceptor substrate, which dictates its specificity. FUT8, for example, shows a strong preference for biantennary complex N-glycans where a terminal GlcNAc on the α1-3 arm of the glycan is a critical determinant for high-affinity recognition. nih.govnih.gov The presence of a peptide or protein attached to the glycan can also influence substrate recognition, particularly for high-mannose type N-glycans. nih.govku.dknih.gov Saturation transfer difference (STD) NMR spectroscopy has shown that FUT8 recognizes all sugar units of its preferred N-glycan substrate as well as amino acid residues in the N-glycosylation sequon (Asn-X-Thr). nih.govku.dkacs.org
Catalytic Mechanisms: FUTs generally follow a sequential Bi-Bi kinetic mechanism, where the enzyme first binds GDP-L-fucose, followed by the acceptor substrate. The transfer of fucose is an SN2-like reaction. For α-1,6-fucosyltransferase (FUT8), structural studies have identified key catalytic residues. nih.govcore.ac.uk A glutamic acid residue (Glu273 in human FUT8) acts as a general base, deprotonating the hydroxyl group of the acceptor GlcNAc to facilitate its nucleophilic attack on the anomeric carbon of the fucose in GDP-fucose. nih.gov A nearby lysine (B10760008) residue (Lys369) is thought to stabilize the transition state and assist in the departure of the GDP leaving group. nih.gov The catalytic mechanism for α-1,3-fucosyltransferases also involves a general base mechanism, supported by pH-rate profiles, and often requires a divalent metal ion like Mn2+ as an electrophilic catalyst to facilitate the departure of the GDP leaving group. nih.gov
Types of Fucosylated Glycans Formed
The action of different FUTs leads to the formation of diverse fucosylated structures on N-glycans, O-glycans, and glycolipids. These structures are broadly categorized as either "core" or "terminal" fucosylation.
Core fucosylation is the attachment of a single fucose residue in an α-1,6 linkage to the innermost N-acetylglucosamine (GlcNAc) of the chitobiose core of an N-glycan. acs.orgjcancer.org This modification is exclusively catalyzed by α-1,6-fucosyltransferase (FUT8), a type II transmembrane glycoprotein (B1211001) located in the Golgi apparatus. jcancer.org The presence of this core fucose can significantly impact the conformation of the N-glycan and, consequently, the function of the glycoprotein. nih.gov For example, core fucosylation of the N-glycans on the antibody IgG1 reduces its affinity for the FcγRIIIa receptor, thereby decreasing antibody-dependent cell-mediated cytotoxicity (ADCC). mdpi.com FUT8 exhibits stringent substrate specificity, preferentially modifying complex N-glycans that have a terminal GlcNAc on the α-1,3 mannose branch. acs.orgnih.gov
Terminal fucosylation involves the addition of fucose to the outer, non-reducing ends of glycan chains. This type of modification is more diverse than core fucosylation and is carried out by α-1,2-, α-1,3-, and α-1,4-fucosyltransferases. frontiersin.org These fucosylated structures often serve as recognition epitopes in cellular interactions.
On N-Glycans: Fucose can be added in α-1,2 linkage to terminal galactose residues or in α-1,3/α-1,4 linkage to GlcNAc residues on the antennae of N-glycans. rupress.org These modifications create terminal epitopes like the Lewis antigens (e.g., Lewis X). oup.com
On O-Glycans: Terminal fucosylation is also common on O-glycans, which are attached to serine or threonine residues of proteins. nih.gov Similar to N-glycans, fucose is added to terminal galactose or GlcNAc residues, contributing to the formation of blood group antigens and selectin ligands. nih.gov
On Glycolipids: The carbohydrate portions of glycolipids can also be terminally fucosylated. This process generates fucosylated glycolipids that are important components of the cell membrane and are involved in cell-cell recognition and signaling.
Regulation of Fucosyltransferase Activity and Expression
The expression and activity of FUTs are tightly regulated in a tissue- and development-specific manner, ensuring that fucosylated glycans are synthesized at the right time and place. oup.com This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational.
Transcriptional Regulation: The expression of FUT genes is controlled by specific transcription factors. For example, the transcription of the FUT1 gene in colon cancer cells has been shown to be regulated by the ETS-like transcription factor Elk-1. nih.gov Studies on FUT4 have revealed multiple transcription initiation sites, suggesting complex control over its expression in different cell types. oup.com Hormonal regulation also plays a role; for instance, progesterone (B1679170) has been found to significantly increase FUT4 transcription and translation in the human endometrium, which is crucial for blastocyst implantation. nih.gov
Biological Roles and Functional Significance of Fucosylation Mediated by Gdp L Fucose
Contribution to Cell-Cell Recognition and Adhesion Processes
Fucosylation is a key modulator of cell-cell recognition and adhesion, primarily through the synthesis of specific carbohydrate structures known as Lewis antigens. nih.govwikipedia.org These antigens, such as sialyl Lewis X (sLeX), are critical ligands for a family of adhesion molecules called selectins. oup.comnih.gov The interaction between selectins on one cell and fucosylated ligands on another mediates the initial tethering and rolling of cells, a fundamental step in processes like leukocyte trafficking to sites of inflammation. oup.commdpi.com
The selectin family consists of three members: E-selectin (expressed on endothelial cells), P-selectin (found on platelets and endothelial cells), and L-selectin (present on leukocytes). youtube.com Each selectin recognizes specific fucosylated structures, and the precise nature of this recognition is crucial for their biological function. oup.com For instance, the interaction between P-selectin on endothelial cells and its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on leukocytes is a critical early event in the inflammatory response. helsinki.fi
Table 1: Key Molecules in Fucosylation-Mediated Cell Adhesion
| Molecule Type | Examples | Primary Function in Adhesion |
|---|---|---|
| Selectins | E-selectin, P-selectin, L-selectin | Cell surface lectins that bind to fucosylated carbohydrate ligands, mediating cell tethering and rolling. youtube.com |
| Fucosylated Ligands | Sialyl Lewis X (sLeX), Sialyl Lewis A (sLeA), P-selectin glycoprotein ligand-1 (PSGL-1) | Carbohydrate structures on glycoproteins and glycolipids that are recognized by selectins. nih.govhelsinki.fi |
| Fucosyltransferases (FUTs) | FUT3, FUT4, FUT6, FUT7 | Enzymes that catalyze the transfer of fucose from GDP-L-fucose to create selectin ligands. oup.com |
| Adhesion Molecules | E-cadherin | A cell-cell adhesion molecule whose function can be modulated by core fucosylation. nih.gov |
Alterations in fucosylation patterns can have significant consequences for cell adhesion. For example, increased expression of fucosylated antigens on the surface of cancer cells can enhance their adhesion to endothelial cells, a critical step in the metastatic cascade. scielo.brnih.gov Conversely, the absence of fucosylation, as seen in the rare genetic disorder Leukocyte Adhesion Deficiency Type II (LAD II), leads to a severe immunodeficiency due to the inability of leukocytes to properly adhere to and migrate through the endothelium. oup.com
Involvement in Immune System Modulation and Inflammatory Responses
The role of GDP-L-fucose-mediated fucosylation extends beyond simple cell adhesion to encompass a broad range of immunomodulatory functions. The selectin-ligand interactions that govern leukocyte trafficking are a cornerstone of the inflammatory response, enabling immune cells to reach sites of infection or injury. helsinki.fi Deficiencies in fucosylation can therefore lead to impaired immune surveillance and an increased susceptibility to infections. nih.gov
Fucosylation is also involved in modulating the activity of various immune cells. For example, the fucosylation of T-cell receptors can influence T-cell activation and signaling. Furthermore, the fucosylation of antibodies, particularly in the Fc region of immunoglobulin G (IgG), has a profound impact on their effector functions. frontiersin.org The absence of core fucose on IgG1 antibodies significantly enhances their binding to the FcγRIIIa receptor on natural killer (NK) cells, leading to a dramatic increase in antibody-dependent cell-mediated cytotoxicity (ADCC). frontiersin.orgacs.org This discovery has led to the development of afucosylated monoclonal antibodies with enhanced therapeutic efficacy in cancer treatment.
The inflammatory process itself can influence the expression of fucosyltransferases and the synthesis of GDP-L-fucose. helsinki.fisemanticscholar.org During inflammation, there is often an upregulation of the enzymes involved in the de novo synthesis of GDP-L-fucose, as well as the specific FUTs required to generate selectin ligands. helsinki.fi This feedback mechanism ensures a robust supply of fucosylated molecules to support the ongoing immune response.
Role in Cellular Development and Differentiation
Fucosylated glycans are dynamically regulated during embryonic development and cellular differentiation, where they play critical roles in signaling pathways that govern these processes. oup.com One of the most well-studied examples is the role of O-fucosylation in the Notch signaling pathway. nih.gov Notch receptors are transmembrane proteins that are essential for cell fate decisions in a wide range of tissues. The O-fucosylation of Notch, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is crucial for its proper folding, trafficking, and interaction with its ligands. nih.gov
Disruptions in Notch fucosylation can lead to severe developmental defects. nih.gov For instance, the absence of POFUT1 is embryonically lethal in mice, highlighting the indispensable role of this specific type of fucosylation. nih.gov
Table 2: Fucosylation in Developmental Processes
| Developmental Process | Key Fucosylated Molecules/Pathways | Functional Significance |
|---|---|---|
| Embryogenesis | Notch signaling pathway (O-fucosylation) | Essential for cell fate decisions, somite formation, and cardiovascular development. nih.gov |
| Lymphopoiesis (T-cell differentiation) | POFUT1-mediated fucosylation | Critical for promoting T-cell differentiation. nih.gov |
| Intestinal Development | Fucosylated glycans on intestinal epithelial cells | Influence the establishment of the gut microbiota. nih.gov |
Beyond Notch signaling, fucosylation is involved in various other aspects of development. For example, specific fucosylated antigens are expressed in a stage-specific manner during embryogenesis, suggesting their involvement in cell sorting and tissue morphogenesis. oup.com
Impact on Host-Pathogen Interactions
Fucosylated glycans on the surface of host cells can serve as attachment sites for a variety of pathogens, including bacteria, viruses, and parasites. mdpi.comfrontiersin.org This interaction is often a critical first step in the infection process. For example, the bacterium Helicobacter pylori, a major cause of gastritis and stomach ulcers, utilizes fucosylated Lewis b antigens on gastric epithelial cells to adhere to the stomach lining. oup.commdpi.com
Table 3: Examples of Pathogens Utilizing Host Fucosylated Glycans
| Pathogen | Host Glycan Receptor | Disease/Condition |
|---|---|---|
| Helicobacter pylori | Lewis b (Leb) | Gastritis, stomach ulcers, stomach cancer. oup.commdpi.com |
| Pseudomonas aeruginosa | Fucose residues on epithelial cells | Various infections, particularly in immunocompromised individuals. mdpi.com |
| Campylobacter jejuni | Fucosylated glycans | Gastroenteritis. oup.com |
While pathogens can exploit host fucosylation, it is also an integral part of the host's defense mechanisms. The fucosylated glycans present in mucus can act as decoys, trapping pathogens and preventing them from reaching the underlying epithelial cells. oup.com Furthermore, the composition of the gut microbiota can influence the fucosylation patterns of the intestinal epithelium, which in turn can modulate the host's susceptibility to enteric pathogens. nih.gov Some commensal bacteria can induce host fucosylation, creating a niche for themselves while also potentially outcompeting pathogenic bacteria for resources. nih.govoup.com
Applications in Glycan Engineering and Modulation of Cellular Phenotypes
The profound impact of fucosylation on cellular function has made it an attractive target for glycan engineering and the development of novel therapeutic strategies. researcher.life By manipulating the fucosylation of cells, it is possible to modulate their phenotype and behavior for therapeutic benefit.
One of the most successful applications of this approach is in the field of antibody engineering. As previously mentioned, the removal of core fucose from therapeutic monoclonal antibodies can dramatically enhance their ADCC activity. frontiersin.org This has been achieved through various strategies, including the use of cell lines that are deficient in the enzyme responsible for core fucosylation (FUT8) or the use of small molecule inhibitors of fucosylation. researchgate.net
Inhibitors of fucosylation are also being explored as potential anti-cancer agents. nih.gov By blocking the synthesis of fucosylated ligands such as sLeX, these inhibitors can reduce the adhesion of cancer cells to the endothelium, thereby inhibiting metastasis. harvard.edu Fluorinated fucose analogs, which act as metabolic inhibitors of GDP-L-fucose synthesis, have shown promise in preclinical studies. nih.govharvard.edu
Furthermore, the ability to control fucosylation is being used to study the fundamental roles of fucosylated glycans in various biological processes. nih.govresearchgate.net Chemoenzymatic methods have been developed for the synthesis of GDP-L-fucose and its analogs, providing valuable tools for glycobiology research. nih.gov
Mechanistic Insights into Disease States Associated with Gdp L Fucose Metabolism and Fucosylation
Dysregulation of Fucosylation in Cancer Biology
The enzymatic addition of fucose to glycan structures, a process known as fucosylation, is a critical post-translational modification that governs a multitude of cellular processes. nih.govmdpi.com In the context of oncology, the dysregulation of fucosylation has emerged as a hallmark of cancer, contributing to altered cellular signaling, adhesion, and tumor progression. mdpi.comnih.gov This dysregulation manifests as changes in the expression of fucosylated antigens on the cell surface and aberrant activity of the enzymes responsible for their synthesis.
Altered Glycan Structures (e.g., Sialyl Lewis X, Lewis Y, Blood Group Antigens) and Their Biological Consequences in Tumor Progression
A key consequence of dysregulated fucosylation in cancer is the altered expression of specific glycan structures on the cell surface, including Sialyl Lewis X (sLex), Lewis Y (Ley), and various blood group antigens. These fucosylated glycans act as ligands for selectin molecules on endothelial cells, a crucial interaction that facilitates the adhesion of circulating tumor cells to the vessel wall, a critical step in the metastatic cascade. nih.govwikipedia.org
The overexpression of sLex and Sialyl Lewis a (sLea) is a common feature of many carcinomas and is associated with tumor stage, recurrence, and poorer patient survival. wikipedia.orgembopress.org These structures are recognized by E-selectin and P-selectin on endothelial cells, promoting cancer cell rolling and adhesion, which ultimately leads to extravasation and the formation of distant metastases. nih.govembopress.org Similarly, the Lewis Y antigen, when overexpressed, can activate signaling pathways that promote cell growth and increase the malignant potential of tumors. nih.govfrontiersin.org
| Altered Glycan Structure | Associated Cancer Types | Biological Consequence in Tumor Progression |
| Sialyl Lewis X (sLex) | Lung adenocarcinoma, Squamous cell carcinoma, Hepatocellular carcinoma, Gastric cancer | Promotes cancer cell adhesion to endothelium, facilitating metastasis. nih.govembopress.orgfrontiersin.org Associated with shortened patient survival. frontiersin.org |
| Lewis Y (Ley) | Bladder, Breast, Ovarian, Prostate, Non-small cell lung cancer, Hepatocellular carcinoma | Stimulates cellular proliferation, adhesion, invasion, and drug resistance. nih.govfrontiersin.org Can activate growth factor signaling pathways. nih.gov |
| Sialyl Lewis a (sLea) | Gastrointestinal cancers, Pancreatic cancer | Mediates cancer cell adhesion to endothelium, contributing to metastasis. nih.govembopress.org Can serve as a biomarker for certain cancers. explorationpub.com |
| Blood Group Antigens | Various carcinomas | Altered expression can impact cell adhesion and signaling. The Bombay blood group phenotype is associated with a lack of fucosylated H-antigen. cdghub.comnih.gov |
Impact on Growth Factor Receptor Signaling and Cellular Adhesion Mechanisms
Fucosylation plays a pivotal role in modulating the function of growth factor receptors and cell adhesion molecules, thereby influencing critical cellular processes like proliferation, survival, and migration. nih.govmdpi.com Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is particularly important in this regard and is catalyzed by the enzyme α1,6-fucosyltransferase (FUT8). nih.govoup.com
Increased core fucosylation of receptors such as the epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) receptor has been shown to enhance their signaling activity. nih.govoup.comnih.gov For instance, fucosylation of EGFR can promote its dimerization and subsequent phosphorylation upon ligand binding, leading to the activation of downstream signaling pathways that drive cell growth. nih.govpnas.org Conversely, a decrease in EGFR fucosylation can weaken its signaling response. nih.gov
Fucosylation also impacts the function of integrins, which are key cell adhesion molecules. Reduced core fucosylation of integrins can lead to decreased cell adhesion to the extracellular matrix. oup.com Furthermore, fucosylation can influence the function of E-cadherin, a protein crucial for cell-cell adhesion. nih.gov The interplay of fucosylation on these various receptors and adhesion molecules contributes significantly to the altered cellular behavior observed in cancer.
| Affected Molecule | Type of Fucosylation | Impact on Function | Consequence in Cancer |
| Epidermal Growth Factor Receptor (EGFR) | Core fucosylation (α1,6-fucosylation) | Enhances ligand binding, dimerization, and phosphorylation. nih.govnih.govpnas.org | Promotes cancer cell growth and proliferation. nih.gov |
| Transforming Growth Factor-β (TGF-β) Receptor | Core fucosylation, α(1,2) fucosylation | Modulates signaling activity. nih.gov | Can promote cellular proliferation and impair apoptosis. nih.gov |
| c-Met | Core fucosylation | Regulates signaling. nih.gov | Contributes to tumor progression. |
| Integrins | Core fucosylation | Affects cell adhesion to the extracellular matrix. nih.govoup.com | Altered adhesion properties can facilitate invasion and metastasis. |
| E-cadherin | Fucosylation | Influences cell-cell adhesion. nih.gov | Disruption of cell-cell adhesion can promote tumor cell dissemination. |
Aberrant Expression of GDP-L-Fucose Biosynthetic Enzymes and Transporters in Malignancy
The levels of fucosylated glycans in a cell are determined by the coordinated action of enzymes in the GDP-L-fucose biosynthetic pathway and the transporters that deliver this sugar nucleotide into the Golgi apparatus. oup.comaacrjournals.org Aberrant expression of these components is frequently observed in cancer and is a key driver of the altered fucosylation patterns associated with malignancy. nih.gov
The de novo pathway for GDP-L-fucose synthesis involves the conversion of GDP-mannose to GDP-L-fucose by the enzymes GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX). nih.gov Increased expression of these enzymes has been reported in various cancers, including hepatocellular carcinoma, leading to an increased supply of GDP-L-fucose and consequently, enhanced fucosylation. aacrjournals.orgnih.gov
Furthermore, fucosyltransferases (FUTs), the enzymes that transfer fucose from GDP-L-fucose to glycan chains, are often dysregulated in cancer. nih.gov For example, increased expression of FUT8, which is responsible for core fucosylation, is observed in several cancers and is linked to enhanced tumor growth and metastasis. nih.govaacrjournals.org Conversely, the expression of other FUTs, such as FUT1 which is involved in α(1,2) fucosylation, can be decreased in some cancers, leading to a reduction in specific fucosylated structures that may have tumor-suppressive roles. nih.gov
The transporter responsible for moving GDP-L-fucose from the cytosol into the Golgi lumen, SLC35C1, also plays a critical role. cdghub.com Overexpression of this transporter in hepatocellular carcinoma contributes to increased fucosylation. nih.gov
| Enzyme/Transporter | Function in GDP-L-Fucose Metabolism | Aberrant Expression in Cancer | Consequence in Malignancy |
| GDP-mannose 4,6-dehydratase (GMD) | Catalyzes the first step in the de novo synthesis of GDP-L-fucose. nih.gov | Upregulated in some cancers. aacrjournals.org | Increased production of GDP-L-fucose, leading to hyperfucosylation. |
| FX protein (TSTA3) | Catalyzes the final step in the de novo synthesis of GDP-L-fucose. nih.gov | Upregulated in hepatocellular carcinoma. nih.gov | Contributes to increased fucosylation and tumor progression. |
| Fucosyltransferases (FUTs) | Transfer fucose from GDP-L-fucose to glycans. nih.gov | Dysregulated expression of various FUTs (e.g., increased FUT8, decreased FUT1). nih.gov | Alters the landscape of fucosylated glycans, impacting cell signaling and adhesion. |
| SLC35C1 (GDP-fucose transporter) | Transports GDP-L-fucose into the Golgi apparatus. cdghub.com | Upregulated in hepatocellular carcinoma. nih.gov | Enhances the availability of GDP-L-fucose for fucosylation reactions. |
Fucosylation in the Context of Inflammation and Neuroinflammation
Fucosylation is a critical modulator of inflammatory responses. nih.govbioengineer.org Fucosylated glycans, particularly sLex, are essential for the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a prerequisite for their extravasation to sites of inflammation. wikipedia.org This process is mediated by the interaction of sLex on leukocytes with selectins on endothelial cells. wikipedia.org Dysregulation of this process can either impair or exacerbate inflammatory conditions.
In the central nervous system, fucosylation has been implicated in neuroinflammation. Studies have shown that a deficiency in core fucosylation can increase the sensitivity of glial cells, such as microglia and astrocytes, to inflammatory stimuli. nih.gov This heightened sensitivity can lead to an exaggerated inflammatory response. Conversely, increasing core fucosylation levels has been shown to have anti-inflammatory effects and can ameliorate neuroinflammation. nih.gov For instance, L-fucose administration has been found to suppress the activation of microglial cells and downstream inflammatory signaling pathways. nih.govresearchgate.net Fucosylated oligosaccharides also play a role in maintaining tissue homeostasis in microglia. frontiersin.org
Congenital Disorders of Glycosylation (CDG) with Fucosylation Defects
Congenital disorders of glycosylation (CDGs) are a group of rare inherited metabolic disorders caused by defects in the synthesis of glycans. kegg.jpnih.gov A subset of these disorders specifically involves defects in fucosylation, leading to a wide range of clinical manifestations. nih.govresearchgate.net
Genetic Basis of Fucosylation Deficiencies (e.g., FX-Knockout Phenotypes, SLC35C1 Deficiency)
Defects in fucosylation can arise from mutations in genes encoding enzymes of the GDP-L-fucose salvage pathway, or the transporter responsible for its import into the Golgi. nih.govresearchgate.netresearchgate.net
FX-Knockout Phenotypes: The FX protein is essential for the de novo synthesis of GDP-L-fucose. nih.gov Animal models with a knockout of the Fx gene exhibit a severe fucosylation deficiency. nih.govresearchgate.net These models display phenotypes reminiscent of leukocyte adhesion deficiency type II (LAD II), including neutrophilia. nih.gov Furthermore, a deficiency in fucosylation due to FX knockout has been shown to lead to colitis and the development of adenocarcinoma in mice, highlighting the role of fucosylation in maintaining intestinal homeostasis and suppressing tumor development. nih.gov
SLC35C1 Deficiency: Mutations in the SLC35C1 gene, which encodes the GDP-fucose transporter, are the cause of Congenital Disorder of Glycosylation type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency type II (LAD II). cdghub.comnih.govgenecards.org This autosomal recessive disorder results in a reduced ability to transport GDP-L-fucose into the Golgi, leading to a systemic lack of fucosylated glycans. cdghub.comnih.gov Clinically, individuals with SLC35C1 deficiency present with recurrent infections, persistent leukocytosis, short stature, developmental delay, and the rare Bombay blood type. cdghub.comnih.gov The severity of the clinical phenotype can vary depending on the specific mutations in the SLC35C1 gene. nih.gov
| Gene Defect | Protein Function | Associated Disorder | Key Phenotypes |
| FX (GFUS) | GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase in the de novo GDP-L-fucose synthesis pathway. nih.govnih.gov | Fucosylation deficiency | Neutrophilia, colitis, adenocarcinoma (in mouse models). nih.govnih.gov |
| SLC35C1 | GDP-fucose transporter into the Golgi apparatus. cdghub.comgenecards.org | Congenital Disorder of Glycosylation, Type IIc (CDG-IIc) / Leukocyte Adhesion Deficiency, Type II (LAD II). cdghub.comnih.gov | Recurrent infections, leukocytosis, short stature, developmental delay, Bombay blood type. cdghub.comnih.gov |
| FCSK | Fucokinase in the fucose salvage pathway. nih.gov | Congenital Disorder of Glycosylation with defective fucosylation 2. nih.gov | Developmental delay, encephalopathy, seizures, hypotonia. nih.gov |
| FUT8 | α1,6-fucosyltransferase (core fucosylation). nih.govresearchgate.net | FUT8-CDG | Developmental delay, epilepsy. nih.govresearchgate.net |
| POFUT1 | Protein O-fucosyltransferase 1. nih.govresearchgate.net | POFUT1-CDG | Developmental delay. nih.govresearchgate.net |
Cellular and Molecular Manifestations of Deficient Fucosylation
A deficiency in the metabolic pathway of GDP-L-fucose, the universal donor substrate for all fucosylation reactions, leads to a cascade of cellular and molecular disturbances. These arise from the inability to properly glycosylate a diverse array of proteins and lipids, impacting numerous physiological processes. The consequences of deficient fucosylation are multifaceted, ranging from impaired cell-cell communication and signal transduction to altered protein function and immune responses.
The most well-documented human disorder associated with deficient fucosylation is Leukocyte Adhesion Deficiency type II (LAD II), also known as Congenital Disorder of Glycosylation type IIc (CDG-IIc). This rare autosomal recessive disease is characterized by mutations in the SLC35C1 gene, which encodes the GDP-L-fucose transporter responsible for translocating GDP-L-fucose from the cytosol into the Golgi apparatus. oup.comnih.gov The resulting decrease in fucosylated glycans leads to a spectrum of clinical manifestations, including severe immunodeficiency, psychomotor retardation, and skeletal abnormalities. nih.gov
Altered Protein Function and Cell Signaling:
Deficient fucosylation significantly impacts the functionality of numerous glycoproteins, primarily by affecting their conformation, stability, and interaction with other molecules. This is particularly evident in the context of cell surface receptors and adhesion molecules.
One of the most critical consequences of impaired fucosylation is the defective synthesis of selectin ligands. Selectins are a family of cell adhesion molecules that play a pivotal role in the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. nih.gov The carbohydrate ligands for selectins, such as sialyl-Lewis X (sLex), require fucose for their proper structure and function. In fucosylation-deficient states, the absence of fucose on these ligands abrogates their ability to bind to selectins, leading to a severe impairment of leukocyte rolling and extravasation into tissues. oup.comnih.gov This cellular defect is a hallmark of LAD II and is the primary cause of the recurrent bacterial infections observed in these patients. nih.gov
Furthermore, core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is crucial for the proper functioning of various growth factor receptors. A prominent example is the Epidermal Growth Factor Receptor (EGFR). Studies have shown that the absence of core fucosylation on EGFR impairs its dimerization and autophosphorylation upon ligand binding, consequently attenuating downstream signaling pathways such as the JNK and ERK pathways that are vital for cell growth and proliferation. nih.govsemanticscholar.orgnih.govpnas.org Similarly, the function of other receptors, including the insulin-like growth factor 1 receptor and Toll-like receptor 4 (TLR4), is also modulated by fucosylation. oup.comoup.com In the case of TLR4, core fucosylation of the co-receptor CD14 is essential for lipopolysaccharide (LPS)-mediated signaling. oup.com
The Notch signaling pathway, which is fundamental for cell fate decisions during embryonic development and tissue homeostasis, is also heavily dependent on O-fucosylation. oup.comnih.govnih.gov The O-fucosylation of Notch receptors is critical for their proper interaction with their ligands, and defects in this process can lead to severe developmental abnormalities. oup.comnih.gov
Impact on Cell-Cell and Cell-Matrix Interactions:
Beyond leukocyte adhesion, deficient fucosylation disrupts a broader range of cell-cell and cell-matrix interactions. Integrins, a major class of receptors that mediate cell adhesion to the extracellular matrix, are also subject to fucosylation. Alterations in integrin fucosylation can impact cell adhesion and migration, processes that are fundamental to tissue development and repair. semanticscholar.org
The function of immunoglobulin G (IgG), a key component of the humoral immune response, is also influenced by fucosylation. The absence of core fucose on the Fc region of IgG can significantly enhance its binding to Fcγ receptors on immune effector cells, thereby increasing antibody-dependent cellular cytotoxicity (ADCC). oup.commdpi.com This phenomenon is being explored for the development of therapeutic antibodies with enhanced efficacy.
Lysosomal Function:
Emerging evidence suggests that fucosylation also plays a role in lysosomal function. Deficiencies in fucosylation may affect the activity of certain lysosomal enzymes, potentially contributing to the pathology of lysosomal storage diseases. frontiersin.org
The cellular and molecular manifestations of deficient fucosylation underscore the critical role of this post-translational modification in maintaining cellular homeostasis and organismal health. The diverse range of affected proteins and pathways highlights the complexity of the resulting disease phenotypes.
Research Findings on the Cellular and Molecular Impact of Deficient Fucosylation
| Affected Molecule/Process | Cellular/Molecular Manifestation of Deficient Fucosylation | Functional Consequence | Associated Disease/Model |
|---|---|---|---|
| Selectin Ligands (e.g., Sialyl-Lewis X) | Absence of terminal fucose on glycans. nih.gov | Impaired binding to E- and P-selectins, leading to defective leukocyte rolling and adhesion. oup.comnih.gov | Leukocyte Adhesion Deficiency type II (LAD II) nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Lack of core fucosylation on N-glycans. nih.govnih.gov | Reduced ligand binding, impaired receptor dimerization and autophosphorylation, and attenuated downstream signaling (e.g., ERK, JNK pathways). nih.govpnas.org | Experimental cell models (e.g., Fut8 knockout) nih.govnih.gov |
| Toll-like Receptor 4 (TLR4) Signaling | Lack of core fucosylation on the co-receptor CD14. oup.com | Impaired TLR4/MD2 complex endocytosis in response to LPS, leading to altered inflammatory signaling. oup.com | Experimental cell models (Fut8 knockout) oup.com |
| Notch Receptor | Defective O-fucosylation. nih.govnih.gov | Altered ligand binding and impaired Notch signaling, affecting cell fate determination. oup.comnih.gov | Leukocyte Adhesion Deficiency type II (LAD II), mouse models with Pofut1 knockout oup.comnih.gov |
| Immunoglobulin G (IgG) | Absence of core fucose on the Fc region. oup.com | Enhanced binding to FcγRIIIA and increased antibody-dependent cellular cytotoxicity (ADCC). mdpi.com | In vitro studies and therapeutic antibody development oup.com |
| Transferrin | Nearly null levels of core fucosylation. nih.govresearchgate.netnih.gov | Serves as a diagnostic marker for fucosylation disorders. nih.govresearchgate.netnih.gov | Congenital Disorder of Glycosylation type IIc (CDG-IIc) / SLC35C1-CDG nih.govresearchgate.netnih.gov |
Q & A
Q. What are the primary metabolic pathways for GDP-L-fucose synthesis, and how do they influence experimental design in glycobiology studies?
GDP-L-fucose is synthesized via two pathways: the de novo pathway (converting GDP-mannose via GDP-mannose 4,6-dehydratase [Gmd] and GDP-L-fucose synthetase [WcaG]) and the salvage pathway (recycling free fucose). Methodologically, researchers must select pathway-specific inhibitors (e.g., GDP-mannose analogs) or knockout mutants (e.g., gmd/wcaG mutants) to isolate pathway contributions . For example, isotopic labeling (e.g., ¹³C-mannose) in E. coli cultures can trace flux through the de novo pathway, while fucose supplementation tests salvage efficiency .
Q. How can researchers validate the purity and stability of GDP-L-fucose disodium in vitro assays?
Purity is typically assessed via HPLC with UV detection (254 nm) or mass spectrometry, comparing retention times and spectra against certified standards. Stability tests involve incubating the compound under varying pH (4–9), temperatures (−20°C to 25°C), and storage durations (weeks to months), followed by enzymatic activity assays (e.g., fucosyltransferase-mediated reactions) to confirm functional integrity . Degradation products like GDP or free fucose indicate hydrolysis, requiring buffer optimization (e.g., adding Mg²⁺ as a stabilizer) .
Q. What are standard methodologies for quantifying GDP-L-fucose in plant or microbial systems?
LC-MS/MS is the gold standard for quantification, using MRM (multiple reaction monitoring) transitions specific to GDP-L-fucose (e.g., m/z 633 → 348 for the disodium adduct). For cost-limited labs, enzymatic coupled assays (e.g., fucosyltransferase + fluorescence-labeled acceptor substrates) provide semi-quantitative data. Internal standards like GDP-[¹³C]fucose are critical for normalization in complex matrices .
Advanced Research Questions
Q. How do contradictory findings about GDP-L-fucose’s role in stomatal regulation align with its metabolic flux in plants?
Studies show GDP-L-fucose is required for stomatal closure in Arabidopsis via RG-II crosslinking, yet mutants with partial pathway disruptions retain some function. To resolve this, researchers combine genetic complementation (e.g., ger1/ger2 mutants) with isotopic tracing to quantify residual fucose incorporation into cell wall polysaccharides. Confocal microscopy of fluorescently tagged RG-II can spatially resolve fucose-dependent structural changes .
Q. What experimental strategies optimize cell-free systems for GDP-L-fucose production, given enzyme instability?
Cell-free systems using E. coli lysates overexpressing Gmd and WcaG require cofactor regeneration (NADPH, ATP) and protease inhibitors. A factorial design (e.g., varying pH, temperature, and enzyme ratios) identifies optimal conditions. For example, Byun et al. (2007) achieved 80% yield by coupling mannose phosphorylation (ManB/ManC) with a NADPH recycling system (glucose-6-phosphate dehydrogenase) . Recent advances use immobilization (e.g., enzyme encapsulation in silica gels) to enhance thermostability .
Q. How can multi-omics datasets resolve discrepancies in GDP-L-fucose’s regulatory roles across species?
Integrative analysis of transcriptomics (e.g., fut gene expression), metabolomics (fucose pool sizes), and glycomics (fucosylation patterns) is critical. For example, in mammalian systems, CRISPR-Cas9 screens paired with lectin microarrays identify tissue-specific fucosylation defects. Machine learning tools (e.g., random forests) can prioritize candidate pathways when cross-species conservation is low .
Methodological Challenges and Solutions
Q. What controls are essential when studying GDP-L-fucose-dependent protein fucosylation in cancer models?
Q. How do researchers address low yields in microbial GDP-L-fucose production?
Metabolic engineering of E. coli to overexpress salvage pathway enzymes (e.g., fucose kinase, FKP) improves titers. Dynamic pathway modeling (e.g., COPASI) identifies bottlenecks, such as competitive NADPH utilization, which can be alleviated by modular cofactor engineering .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches reconcile variability in GDP-L-fucose quantification across biological replicates?
Mixed-effects models account for batch variability (e.g., culture conditions, extraction efficiency). Bootstrapping is used for small-sample datasets (e.g., plant mutant studies) to estimate confidence intervals .
Q. How can systems biology models predict GDP-L-fucose flux in understudied organisms?
Constraint-based reconstruction (e.g., genome-scale metabolic models) integrates homology data from KEGG/BRENDA databases. For example, in silico knockout simulations of Corynebacterium glutamicum pathways identify alternative fucose sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
